molecular formula C14H10F3NO3 B8044875 methyl 4-oxo-6-[4-(trifluoromethyl)phenyl]-1H-pyridine-3-carboxylate

methyl 4-oxo-6-[4-(trifluoromethyl)phenyl]-1H-pyridine-3-carboxylate

Cat. No.: B8044875
M. Wt: 297.23 g/mol
InChI Key: YHRNXDUAATZVLW-UHFFFAOYSA-N
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Description

Methyl 4-oxo-6-[4-(trifluoromethyl)phenyl]-1H-pyridine-3-carboxylate is a complex organic compound characterized by its trifluoromethyl group and pyridine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-oxo-6-[4-(trifluoromethyl)phenyl]-1H-pyridine-3-carboxylate typically involves multiple steps, starting with the formation of the pyridine ring. One common approach is the condensation of appropriate precursors, such as 4-(trifluoromethyl)benzaldehyde and malonic acid derivatives, under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium ethoxide, and requires heating to facilitate the formation of the pyridine ring.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors or large-scale batch processes to ensure consistent quality and yield. Advanced techniques, such as microwave-assisted synthesis, can also be employed to enhance reaction efficiency and reduce production time.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles, such as sodium hydride or potassium tert-butoxide.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted pyridine derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group enhances the stability and reactivity of the resulting compounds, making it valuable in organic synthesis.

Biology: The biological applications of this compound include its use as a probe in biochemical assays and as a potential inhibitor of certain enzymes. Its unique structure allows it to interact with specific biological targets, aiding in the study of enzyme mechanisms and pathways.

Medicine: In the medical field, methyl 4-oxo-6-[4-(trifluoromethyl)phenyl]-1H-pyridine-3-carboxylate is being investigated for its potential therapeutic properties. It has shown promise in preclinical studies for the treatment of various diseases, including cancer and inflammatory disorders.

Industry: In the industrial sector, this compound is utilized in the development of agrochemicals and pharmaceuticals. Its ability to enhance the properties of other compounds makes it a valuable component in the formulation of new products.

Mechanism of Action

The mechanism by which methyl 4-oxo-6-[4-(trifluoromethyl)phenyl]-1H-pyridine-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group plays a crucial role in increasing the compound's binding affinity to these targets, leading to the modulation of various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Methyl 4-(trifluoromethyl)benzoate: This compound shares the trifluoromethyl group but lacks the pyridine ring, resulting in different chemical properties and applications.

  • Methyl 4-oxo-6-(4-methylphenyl)-1H-pyridine-3-carboxylate: This compound is similar but has a methyl group instead of a trifluoromethyl group, leading to variations in reactivity and biological activity.

Uniqueness: The presence of the trifluoromethyl group in methyl 4-oxo-6-[4-(trifluoromethyl)phenyl]-1H-pyridine-3-carboxylate enhances its stability and reactivity compared to similar compounds. This unique feature makes it particularly valuable in applications requiring high stability and specific interactions with biological targets.

Properties

IUPAC Name

methyl 4-oxo-6-[4-(trifluoromethyl)phenyl]-1H-pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO3/c1-21-13(20)10-7-18-11(6-12(10)19)8-2-4-9(5-3-8)14(15,16)17/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHRNXDUAATZVLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC(=CC1=O)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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